molecular formula C8H8FN3 B2839308 (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1020033-88-8

(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B2839308
CAS No.: 1020033-88-8
M. Wt: 165.171
InChI Key: SCANSYXOOIQCBC-UHFFFAOYSA-N
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Description

(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine: is a chemical compound with the molecular formula C8H8FN3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. The presence of a fluorine atom at the 8th position and a methanamine group at the 2nd position of the imidazo[1,2-a]pyridine ring structure imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a fluorinated aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The methanamine group can then be introduced through reductive amination or other suitable methods .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the fluorine position .

Scientific Research Applications

Chemistry: In chemistry, (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine: In medicine, this compound is explored as a lead compound for the development of new pharmaceuticals. Its ability to modulate specific biological pathways makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and chemical engineering .

Comparison with Similar Compounds

  • (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine
  • (3-Fluoroimidazo[1,2-a]pyridin-2-yl)phosphonates
  • (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine

Uniqueness: (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is unique due to the specific positioning of the fluorine atom and methanamine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(8-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCANSYXOOIQCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020033-88-8
Record name (8-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine
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